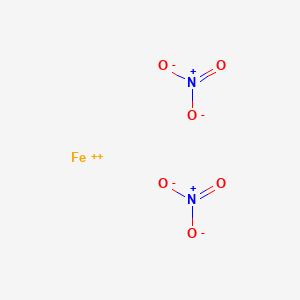

Iron nitrate

説明

特性

IUPAC Name |

iron(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFCKEFYUDZOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431140 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14013-86-6 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iron (III) Nitrate Nonahydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of iron (III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O. A versatile and highly water-soluble crystalline solid, this compound serves as a critical precursor in the synthesis of various iron-based materials, a catalyst in organic reactions, and a reagent in analytical chemistry. Its utility in producing iron oxide nanoparticles has made it particularly relevant in fields ranging from materials science to biomedical applications, including drug delivery and magnetic resonance imaging (MRI).[1][2] This document details its fundamental properties, reactivity, and common experimental applications to support advanced research and development.

Core Physicochemical Properties

Iron (III) nitrate nonahydrate is a pale violet or grayish-white monoclinic crystal that is both hygroscopic and deliquescent, readily absorbing moisture from the air.[3][4][5][6][7] Its key physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Properties of Iron (III) Nitrate Nonahydrate

| Property | Value | References |

| Molecular Formula | Fe(NO₃)₃·9H₂O | [5][8][9] |

| Molecular Weight | 404.00 g/mol | [6][8][9][10] |

| Appearance | Pale violet to grayish-white monoclinic crystals | [3][4][5][7] |

| Melting Point | 47-50.1 °C | [4][10][11][12] |

| Boiling Point | 125 °C (decomposes) | [10][12] |

| Density | 1.68 g/cm³ at 21°C | [4][5][7] |

| Crystal Structure | Monoclinic | [4][5] |

Table 2: Solubility of Iron (III) Nitrate Nonahydrate

| Solvent | Solubility | Temperature (°C) | References |

| Water | 67 g/100 g | 0 | [4] |

| Water | 82.5 g/100 g | 20 | [4] |

| Water | 87 g/100 g | 25 | [4] |

| Water | 105 g/100 g | 40 | [4] |

| Alcohol (Ethanol) | Soluble | - | [3][4][12][13] |

| Acetone | Soluble | - | [3][4][12][13] |

| Diethyl Ether | Very Soluble | - | [4] |

Reactivity and Thermal Decomposition

As a salt of a strong acid (nitric acid) and a weak base (iron (III) hydroxide), aqueous solutions of iron (III) nitrate are acidic.[14] It is a strong oxidizing agent and may intensify fires when in contact with combustible materials.[3][10][11]

The thermal decomposition of iron (III) nitrate nonahydrate is a complex, multi-step process.[15][16] The mechanism involves the initial loss of water molecules, followed by the elimination of nitric acid. This leads to the formation of intermediate species, such as iron oxyhydroxide, which ultimately yields iron (III) oxide (Fe₂O₃) at higher temperatures.[15][17] This decomposition is a key reaction pathway for synthesizing iron oxide materials.[18]

Caption: The multi-step thermal decomposition of iron (III) nitrate nonahydrate.

Role in Organic Synthesis: Radical Reactions

Iron (III) nitrate nonahydrate serves as an effective and low-cost source of nitrogen dioxide (NO₂) radicals upon thermal decomposition.[19][20] This property is exploited in various organic synthesis applications, most notably in the halo-nitration of alkenes. In this reaction, the thermally generated NO₂ radical adds across the double bond of an alkene. The resulting radical intermediate is then trapped by a halogen atom from a salt like iron (III) chloride, yielding a halo-nitro compound.[21]

Caption: Proposed radical mechanism for the halo-nitration of alkenes.

Application in Materials Science: Nanoparticle Synthesis

A primary application of iron (III) nitrate nonahydrate is as an iron precursor for the synthesis of iron oxide nanoparticles (IONPs).[1][2] These nanoparticles are crucial in biomedical fields for applications like targeted drug delivery and MRI contrast agents.[1] Methods such as hydrothermal/solvothermal synthesis, co-precipitation, and spray pyrolysis utilize this salt due to its high solubility and ease of decomposition into the desired iron oxide phase.[1]

Caption: A typical workflow for iron oxide nanoparticle synthesis.[22]

Experimental Protocols

Protocol: Determination of Thermal Decomposition Profile by Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition points and stoichiometry of the thermal degradation of iron (III) nitrate nonahydrate.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of iron (III) nitrate nonahydrate into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[22]

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation: The resulting TGA curve will show distinct mass loss steps. These steps correspond to the sequential loss of water molecules and the decomposition of nitrate to nitric acid and nitrogen oxides, culminating in a stable plateau corresponding to the mass of the final Fe₂O₃ residue.[17]

Protocol: Synthesis of Iron Oxide Nanoflakes via Hydrothermal Method

This protocol is adapted from a published procedure for creating mesoporous γ-Fe₂O₃ nanoflakes.[22]

-

Materials: Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 2-propanol, glycerol (B35011), ethanol, stainless steel-lined Teflon autoclave, magnetic stirrer, oven, furnace.

-

Procedure:

-

Dissolve 0.202 g of Fe(NO₃)₃·9H₂O in 40 mL of 2-propanol with magnetic stirring.[22]

-

Slowly add 10 mL of glycerol to the solution and continue stirring until a homogeneous mixture is formed.[22]

-

Transfer the resulting mixture to a stainless steel-lined Teflon autoclave.

-

Seal the autoclave and heat it at 180 °C for 16 hours.[22]

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the product and wash it thoroughly several times with absolute ethanol.

-

Dry the washed powder in an oven at 60 °C.[22]

-

Calcine the dried powder in a furnace under an air atmosphere at 350 °C for 2 hours with a heating rate of 1 °C/min to obtain γ-Fe₂O₃ nanoflakes.[22]

-

Protocol: Characterization of Crystal Phase by X-Ray Diffraction (XRD)

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a solid material. It is essential for confirming the successful synthesis of the desired iron oxide polymorph (e.g., maghemite, γ-Fe₂O₃, or hematite, α-Fe₂O₃) after calcination.

-

Apparatus: X-ray diffractometer with a Cu-Kα radiation source.

-

Procedure:

-

Grind a small amount of the calcined nanoparticle powder to ensure a uniform particle size.

-

Mount the powder onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Perform the XRD scan over a relevant 2θ range (e.g., 20-80 degrees) to collect the diffraction pattern.

-

-

Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks. The positions and relative intensities of these peaks are a fingerprint of the material's crystal structure. By comparing the experimental pattern to standard diffraction patterns from databases (e.g., JCPDS), the exact crystalline phase of the synthesized iron oxide can be identified.[22]

References

- 1. Iron(III) nitrate nonahydrate | 7782-61-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Iron(III) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. iron(III) nitrate nonahydrate [chemister.ru]

- 5. Iron(III) nitrate nonahydrate [ghtech.com]

- 6. Iron nitrate (Fe(NO3)3) nonahydrate | FeH18N3O18 | CID 16211566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ferric nitrate nonahydrate | 7782-61-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. usbio.net [usbio.net]

- 10. Iron (III) Nitrate Nonahydrate - CAS 7782-61-8 [prochemonline.com]

- 11. fishersci.com [fishersci.com]

- 12. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 13. Iron(III) nitrate nonahydrate, 98+% (metals basis) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 14. americanelements.com [americanelements.com]

- 15. Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling | Semantic Scholar [semanticscholar.org]

- 16. Making sure you're not a bot! [tib.eu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of Nitrolactonization Mediated by Iron(III) Nitrate Nonahydrate [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. Iron-Mediated Radical Halo-Nitration of Alkenes [organic-chemistry.org]

- 22. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Anhydrous Ferric Nitrate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous ferric nitrate (B79036), Fe(NO₃)₃, is a powerful nitrating agent and a precursor for the synthesis of various iron-containing compounds and materials. Unlike its hydrated counterpart, the anhydrous form is highly reactive and moisture-sensitive, making its synthesis a significant challenge. This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous ferric nitrate, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

The synthesis of anhydrous ferric nitrate is complicated by the high stability of its hydrated forms and the tendency of the compound to undergo hydrolysis at elevated temperatures. Direct dehydration of hydrated ferric nitrate, such as the commonly available nonahydrate (Fe(NO₃)₃·9H₂O), is generally unsuccessful as it leads to the formation of iron oxides. Therefore, specialized methods are required to obtain the pure, anhydrous compound. The two principal successful strategies for the synthesis of anhydrous ferric nitrate are the reaction of iron-containing starting materials with potent nitrating/dehydrating agents like dinitrogen pentoxide or dinitrogen tetroxide, and the carefully controlled dehydration of hydrated ferric nitrate in a reactive atmosphere.

Synthesis Methods

This section details the most viable methods for the laboratory-scale synthesis of anhydrous ferric nitrate.

Method 1: Reaction with Dinitrogen Pentoxide (N₂O₅)

The reaction of a suitable iron precursor with dinitrogen pentoxide is an effective method for producing anhydrous ferric nitrate. Dinitrogen pentoxide acts as both a nitrating and a dehydrating agent, allowing for the direct formation of the anhydrous salt.

Reaction Pathway:

Figure 1: Synthesis of anhydrous ferric nitrate via reaction with dinitrogen pentoxide.

Experimental Protocol:

-

Apparatus: The reaction should be carried out in an all-glass apparatus that has been rigorously dried and purged with an inert gas (e.g., dry nitrogen or argon). The setup should include a reaction vessel, a means for introducing solid ferric chloride and gaseous or dissolved dinitrogen pentoxide, a condenser, and a trap for volatile byproducts.

-

Reactants:

-

Anhydrous ferric chloride (FeCl₃) should be freshly sublimed or dried under vacuum to ensure it is free of moisture.

-

Dinitrogen pentoxide (N₂O₅) can be prepared by the dehydration of nitric acid with phosphorus pentoxide or by the ozonolysis of nitrogen dioxide. It should be handled with extreme caution due to its explosive and highly reactive nature.

-

-

Procedure: a. Suspend anhydrous ferric chloride in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in the reaction vessel. b. Slowly introduce a solution or stream of dinitrogen pentoxide into the stirred suspension at a low temperature (typically between -20 °C and 0 °C) to control the exothermic reaction. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. d. The product, anhydrous ferric nitrate, will precipitate from the solution.

-

Work-up and Isolation: a. Filter the solid product under an inert atmosphere. b. Wash the precipitate with the anhydrous solvent used for the reaction to remove any unreacted starting materials and soluble byproducts. c. Dry the product under high vacuum to remove any residual solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Data not available | |

| Purity | High, assuming pure reactants and anhydrous conditions | |

| Reaction Time | Several hours | |

| Temperature | -20 °C to Room Temperature |

Method 2: Reaction with Dinitrogen Tetroxide (N₂O₄)

Dinitrogen tetroxide can also be used to synthesize anhydrous ferric nitrate, particularly from organometallic iron precursors like iron carbonyls.

Reaction Pathway:

Figure 2: Synthesis of anhydrous ferric nitrate from iron carbonyls and dinitrogen tetroxide.

Experimental Protocol:

The reaction of diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂) with dinitrogen tetroxide at low temperatures has been reported to yield anhydrous ferric nitrate.[1]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet/outlet is required. The reaction must be conducted under a strictly inert atmosphere.

-

Reactants:

-

Diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂).

-

Liquid dinitrogen tetroxide (N₂O₄).

-

-

Procedure: a. Place the iron carbonyl into the reaction flask and cool the vessel to 0 °C using an ice bath. b. Slowly add liquid dinitrogen tetroxide to the stirred iron carbonyl. The reaction is typically vigorous and produces gaseous byproducts (NO and CO). c. Maintain the temperature at 0 °C throughout the addition. d. After the reaction subsides, allow the mixture to stir at 0 °C for a specified period.

-

Work-up and Isolation: a. The resulting solid is anhydrous ferric nitrate. b. Remove the volatile byproducts and any excess N₂O₄ by evaporation under reduced pressure at low temperature. c. The final product should be stored in a sealed container under an inert atmosphere.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not specified in available literature | [1] |

| Purity | Assumed to be high under anhydrous conditions | |

| Reaction Time | Not specified, likely several hours | |

| Temperature | 0 °C | [1] |

Method 3: Dehydration of Hydrated Ferric Nitrate in a Stream of Nitrogen Dioxide (NO₂)

This method involves the chemical dehydration of hydrated ferric nitrate using a stream of nitrogen dioxide, which reacts with the water of hydration to form nitric acid.

Reaction Pathway:

Figure 3: Dehydration of hydrated ferric nitrate using a stream of nitrogen dioxide.

Experimental Protocol:

This method is conceptually described as gently heating the hydrated solid in a stream of nitrogen dioxide, followed by vacuum drying.[2]

-

Apparatus: A tube furnace capable of precise temperature control is required. A glass or quartz tube to hold the sample, connected to a source of dry nitrogen dioxide and a vacuum line with a cold trap, is necessary.

-

Reactants:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O).

-

Dry nitrogen dioxide (NO₂).

-

-

Procedure: a. Place the hydrated ferric nitrate in the reaction tube. b. Gently heat the sample in the tube furnace while passing a slow stream of dry nitrogen dioxide over it. The exact temperature should be carefully controlled to avoid decomposition of the ferric nitrate. c. The nitrogen dioxide reacts with the water of hydration to form nitric acid, which is carried away in the gas stream. d. Continue this process until all the water has been removed.

-

Work-up and Isolation: a. After the dehydration is complete, discontinue the heating and the flow of nitrogen dioxide. b. Evacuate the system while gently warming to remove any adsorbed nitric acid and residual nitrogen dioxide. A cold trap should be used to collect these volatile components. c. The resulting solid is anhydrous ferric nitrate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Not specified in available literature | [2] |

| Purity | Described as "extremely pure" | [2] |

| Reaction Time | Not specified | |

| Temperature | "Gently heated" - specific temperature not provided | [2] |

Safety Considerations

The synthesis of anhydrous ferric nitrate involves the use of highly hazardous materials.

-

Dinitrogen pentoxide (N₂O₅): A powerful oxidizer and can be explosive, especially in the presence of organic materials. It is also highly corrosive and toxic. All work with N₂O₅ should be conducted in a fume hood with appropriate personal protective equipment, including safety glasses, a face shield, and heavy-duty gloves.

-

Dinitrogen tetroxide (N₂O₄) and Nitrogen Dioxide (NO₂): Highly toxic and corrosive gases. Inhalation can cause severe respiratory distress. These should always be handled in a well-ventilated fume hood.

-

Iron Carbonyls: Highly toxic and volatile. They can be absorbed through the skin and are flammable.

-

Anhydrous Ferric Nitrate: A strong oxidizing agent and is highly hygroscopic. It should be handled and stored in a dry, inert atmosphere.

Characterization

The successful synthesis of anhydrous ferric nitrate should be confirmed by appropriate analytical techniques.

-

Infrared (IR) Spectroscopy: The absence of the broad O-H stretching bands characteristic of water of hydration (around 3200-3500 cm⁻¹) is a key indicator of the anhydrous product. The spectrum will be dominated by the vibrational modes of the nitrate groups.

-

Elemental Analysis: To confirm the correct stoichiometry of iron, nitrogen, and oxygen.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the anhydrous salt and confirm the absence of hydrated phases or decomposition products like iron oxides.

Conclusion

The synthesis of anhydrous ferric nitrate is a challenging but achievable task for researchers with the appropriate expertise and equipment. The methods outlined in this guide, particularly those involving dinitrogen pentoxide/tetroxide and the controlled dehydration with nitrogen dioxide, represent the most viable routes to obtaining this highly reactive and useful compound. Due to the hazardous nature of the reagents involved, all synthetic work must be conducted with strict adherence to safety protocols in a well-equipped laboratory setting. Further research to quantify yields and optimize reaction conditions for these methods would be a valuable contribution to the field of inorganic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Nitrate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of iron(III) nitrate (B79036) solutions. Iron(III) nitrate, also known as ferric nitrate, is an inorganic compound with the formula Fe(NO₃)₃.[1][2] In aqueous solutions, it is a versatile reagent with applications ranging from a precursor in the synthesis of iron compounds and nanoparticles to a catalyst in organic reactions.[1][3] Understanding its properties is crucial for its effective application in research and development.

Physical Properties

Iron(III) nitrate is typically available as its nonahydrate, Fe(NO₃)₃·9H₂O, which appears as pale violet, hygroscopic crystals.[1][2][4] When dissolved in water, it forms a yellow or brown-yellow solution due to hydrolysis.[2][5][6] The solution is odorless.[5]

Quantitative Physical Data

The following tables summarize key physical properties of iron(III) nitrate and its aqueous solutions.

Table 1: General Physical Properties of Iron(III) Nitrate Hydrates

| Property | Value | Hydrate Form | Citations |

| Molar Mass | 403.999 g/mol | Nonahydrate | [1][2] |

| 241.86 g/mol | Anhydrous | [1][2] | |

| Appearance | Pale violet, hygroscopic crystals | Nonahydrate | [1][2] |

| Density | 1.6429 g/cm³ (at 20°C) | Nonahydrate | [1][2][6] |

| 1.68 g/cm³ (at 20°C) | Hexahydrate | [1][2][6] | |

| Melting Point | 47.2 °C | Nonahydrate | [1][2][6] |

| Boiling Point | 125 °C (decomposes) | Nonahydrate | [1][2][6] |

| Solubility in Water | Highly soluble; 150 g/100 mL | Hexahydrate | [1][2][3] |

| Solubility | Soluble in alcohol and acetone | - | [2][4][6] |

Table 2: Density of Aqueous Iron(III) Nitrate Solutions

| Concentration | Density (g/mL) | Temperature (°C) | Citations |

| 6.42% (w/w) | 1.059 g/mL | Not specified | [7] |

| 0.2 M | 1.01 g/mL | 20 °C |

Table 3: pH of Aqueous Iron(III) Nitrate Solutions

| Molarity of Fe³⁺ | pH | Citations |

| 0.05 M | 2.2 | [8] |

| 0.10 M | 1.8 | [8] |

| 0.20 M | 1.4 | [8] |

| 0.30 M | 1.2 | [8] |

| 0.40 M | 1.0 | [8] |

| 0.50 M | 0.9 | [8] |

| 0.60 M | 0.8 | [8] |

Chemical Properties

Hydrolysis and Acidity

When iron(III) nitrate is dissolved in water, the ferric ion (Fe³⁺) undergoes hydrolysis. The Fe³⁺ ion is typically present as the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.[9] This complex acts as a weak acid, donating a proton to water and forming hydronium ions (H₃O⁺), which renders the solution acidic.[9][10] This hydrolysis is responsible for the characteristic yellow-brown color of the solution, which is due to the formation of species like [Fe(H₂O)₅(OH)]²⁺.[9][11] The addition of nitric acid can suppress this hydrolysis, resulting in a paler, violet solution.[2][11]

The primary equilibrium reaction is: [Fe(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)[9]

Caption: Hydrolysis pathway of Iron(III) Nitrate in aqueous solution.

Thermal Decomposition

Upon heating, iron(III) nitrate decomposes. The nonahydrate form begins to decompose around its boiling point of 125 °C.[1][6][12] The thermal decomposition is a complex process that ultimately yields iron(III) oxide (Fe₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).[3][12] The process involves intermediate steps, including the formation of iron oxyhydroxide (FeO(OH)).[12][13]

The overall decomposition reaction is: 4Fe(NO₃)₃(s) → 2Fe₂O₃(s) + 12NO₂(g) + 3O₂(g)[12]

Caption: Thermal decomposition pathway of Iron(III) Nitrate.

Reactions

-

Precipitation Reactions: Iron(III) nitrate solutions react with bases, such as sodium hydroxide (B78521) (NaOH), to form a reddish-brown precipitate of iron(III) hydroxide, Fe(OH)₃.[3][14] Fe(NO₃)₃(aq) + 3NaOH(aq) → Fe(OH)₃(s) + 3NaNO₃(aq)[12]

-

Oxidizing Agent: The Fe³⁺ ion is a moderately strong oxidizing agent. For example, iron(III) nitrate can oxidize copper metal to copper(II) nitrate, while being reduced to iron(II) nitrate.[12] Cu(s) + 2Fe(NO₃)₃(aq) → Cu(NO₃)₂(aq) + 2Fe(NO₃)₂(aq)[12]

-

Complex Formation: The ferric ion readily forms complexes with various ligands. For instance, in the presence of chloride ions (from HCl), it can form yellow-colored chloro complexes like [FeCl₄]⁻.[3][11]

-

Catalysis: Iron(III) nitrate is used as a catalyst in certain chemical reactions, such as in the synthesis of sodium amide from sodium and ammonia.[1][2]

Experimental Protocols

Measurement of Thermophysical Properties

Detailed experimental methodologies are critical for obtaining reliable data. The following protocols are based on established methods for characterizing solutions of iron(III) nitrate nonahydrate (INN).[15][16]

1. Sample Preparation:

-

Chemicals: Iron(III) nitrate nonahydrate (INN), ethanol (B145695), 1-propanol, and deionized water (specific electrical resistance > 18.2 MΩcm) are used.[15][16]

-

Procedure: Due to the hygroscopic nature of INN, it should be handled in an inert atmosphere, such as a nitrogen-filled glove box.[15][17] Samples are prepared by dissolving a known mass of INN in a known mass of the solvent (e.g., water, ethanol, or a mixture) using a laboratory balance with high precision (e.g., standard uncertainty of 0.0001 g).[15] The composition is typically specified by the overall molality of INN.[15][16] Measurements are often performed within one hour of sample preparation to minimize changes in composition due to evaporation or reaction.[15]

2. Density and Viscosity Measurement:

-

Apparatus: A combined density and viscosity measuring instrument, such as an Anton Paar SVM 3000, is commonly used.[15][16]

-

Methodology:

-

Density is measured using the vibrating tube technique (in accordance with ASTM method D4052).[15]

-

Viscosity is measured using a Stabinger viscometer (in accordance with ASTM method D7042).[15]

-

Measurements are conducted over a range of temperatures (e.g., 293.15 K to 333.15 K) at a constant pressure (e.g., 101.3 kPa).[15]

-

The instrument is calibrated using certified standards. For validation, the properties of known solvent mixtures (e.g., ethanol + water) are measured and compared to literature values.[15]

-

After each measurement, the apparatus is thoroughly cleaned with appropriate solvents (e.g., water and ethanol) and dried with air.[15]

-

Caption: Experimental workflow for density and viscosity measurement.

3. Thermal Conductivity and Isobaric Heat Capacity Measurement:

-

Apparatus: A thermal properties analyzer, such as a flucon LAMBDA instrument, can be used.[16]

-

Methodology:

-

The instrument is calibrated using pure solvents (e.g., water, ethanol) with known thermal properties at a reference temperature.[15]

-

The sample is placed in the measurement cell, which is thermostatted.[15]

-

Measurements are taken at various temperatures. Typically, multiple readings are averaged to obtain the final value.[15]

-

The apparatus must be cleaned thoroughly between samples.[15]

-

Safety and Handling

Iron(III) nitrate solution is corrosive and can cause skin and serious eye irritation.[5] As an oxidizing agent, it can intensify fires if it comes into contact with combustible materials.[4][18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate clothing when handling the solution.[5][17]

-

Handling: Use with adequate ventilation. Avoid breathing vapors. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a cool, dry, well-ventilated area. Keep it away from combustible materials, organic materials, and strong reducing agents.[18][19][20] The solid form is hygroscopic and should be stored in a tightly closed container.[17]

-

Spills: Contain spills with sand or other inert absorbent material and place in a sealed container for disposal.[5][20]

References

- 1. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Iron(III) Nitrate Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. quora.com [quora.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. inorganic chemistry - Products formed on reaction of aqueous solution of iron(III) nitrate nonahydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. Iron III Nitrate Formula - GeeksforGeeks [geeksforgeeks.org]

- 13. Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling | Semantic Scholar [semanticscholar.org]

- 14. Precipitation reaction of sodium hydroxide and iron(III) nitrate | Chemical Education Xchange [chemedx.org]

- 15. engrxiv.org [engrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. resources.finalsite.net [resources.finalsite.net]

Technical Guide: Physicochemical Properties of Iron(III) Nitrate Nonahydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molar Mass and Density of Fe(NO₃)₃·9H₂O

This technical guide provides an in-depth overview of the fundamental physicochemical properties of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), a compound of significant interest in various chemical and pharmaceutical applications. The document details its molar mass and density, outlines the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Quantitative Data Summary

The essential physical properties of iron(III) nitrate nonahydrate are summarized in the table below. These values are critical for accurate stoichiometric calculations, formulation development, and process design.

| Property | Value | Units |

| Molar Mass | 404.00 g/mol | g/mol |

| Density | 1.643 g/cm³ | g/cm³ |

Note: Values are based on compiled data from multiple sources.[1][2][3]

Core Physicochemical Properties

Molar Mass

Iron(III) nitrate nonahydrate is a crystalline solid that incorporates nine molecules of water into its crystal lattice structure for each formula unit of the iron salt.[4] The molar mass is the sum of the atomic masses of all atoms in the empirical formula.

The accepted molar mass of Fe(NO₃)₃·9H₂O is approximately 404.00 g/mol .[3] This value is derived from the atomic masses of its constituent elements: iron (Fe), nitrogen (N), oxygen (O), and hydrogen (H).[5][6] The anhydrous form, Fe(NO₃)₃, has a molar mass of 241.86 g/mol .[1][2] The presence of the water of hydration is a critical factor in its overall mass and must be accounted for in quantitative chemical analyses to avoid significant calculation errors.[7]

Density

The density of iron(III) nitrate nonahydrate is reported as 1.643 g/cm³.[1][2] This property is an intrinsic measure of the compound's mass per unit volume and is essential for packaging, storage, and process scaling considerations. The compound appears as pale violet, hygroscopic crystals.[1][2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molar mass (via determination of water of hydration) and density of a hydrated salt like Fe(NO₃)₃·9H₂O.

Protocol: Gravimetric Determination of Water of Hydration

This protocol allows for the experimental verification of the number of water molecules in the hydrate (B1144303), which is central to confirming its molar mass. The method involves heating the hydrate to drive off the water and measuring the mass difference.[8][9]

Objective: To determine the mass percent of water in Fe(NO₃)₃·9H₂O and verify its formula.

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Porcelain crucible and cover

-

Bunsen burner or high-temperature oven

-

Clay triangle and ring stand

-

Analytical balance (precision to ±0.001 g)

-

Crucible tongs

-

Desiccator

Procedure:

-

Crucible Preparation: Heat a clean, dry crucible and its cover to redness for approximately 5-10 minutes to remove any volatile impurities and adsorbed moisture.[4][10] Allow it to cool completely in a desiccator to room temperature.

-

Initial Mass: Weigh the cooled crucible and cover accurately on an analytical balance. Record this mass.[8]

-

Sample Addition: Add approximately 2-3 grams of Fe(NO₃)₃·9H₂O crystals to the crucible. Weigh the crucible, cover, and hydrate sample, recording the total mass precisely.[4]

-

Heating: Place the crucible with the sample on a clay triangle supported by a ring stand. The cover should be slightly ajar to allow water vapor to escape.[4]

-

Cooling and Weighing: Using crucible tongs, carefully place the crucible and cover back into the desiccator and allow them to cool to room temperature. Once cooled, weigh the crucible, cover, and the remaining anhydrous salt.[8]

-

Heating to Constant Mass: To ensure complete dehydration, repeat the heating, cooling, and weighing cycle until two consecutive mass readings agree within a specified tolerance (e.g., ±0.050 g).[4][8] This confirms that all water has been removed.

-

Calculations:

-

Calculate the mass of the water lost by subtracting the final mass of the crucible, cover, and anhydrous salt from the initial mass of the crucible, cover, and hydrate.[8]

-

Calculate the mass of the anhydrous salt by subtracting the mass of the empty crucible and cover from the final mass after heating.[8]

-

Convert the mass of water and the mass of anhydrous Fe(NO₃)₃ to moles using their respective molar masses (H₂O ≈ 18.015 g/mol ; Fe(NO₃)₃ ≈ 241.86 g/mol ).[8]

-

Determine the mole ratio of water to the anhydrous salt to find the value of 'x' in the formula Fe(NO₃)₃·xH₂O.[8]

-

Protocol: Density Determination by Volume Displacement

Objective: To determine the density of Fe(NO₃)₃·9H₂O crystals.

Materials:

-

Iron(III) nitrate nonahydrate crystals

-

Graduated cylinder

-

An inert, non-polar liquid in which the salt is insoluble (e.g., a saturated solution of iron(III) nitrate, or a non-reactive organic solvent)

-

Analytical balance

Procedure:

-

Mass Measurement: Accurately weigh a sample of Fe(NO₃)₃·9H₂O crystals. Record the mass.

-

Initial Volume: Add a known volume of the inert liquid to a graduated cylinder and record the initial volume (V₁).

-

Displacement: Carefully add the weighed crystals to the graduated cylinder, ensuring they are fully submerged and that no air bubbles are trapped.

-

Final Volume: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Calculations:

-

The volume of the crystals is the difference between the final and initial liquid levels (V = V₂ - V₁).

-

The density (ρ) is calculated by dividing the mass of the sample by its volume (ρ = mass / V).

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a hydrated salt such as iron(III) nitrate nonahydrate.

Workflow for Physicochemical Characterization of a Hydrated Salt.

References

- 1. wholesale Iron(III) nitrate hydrate Crystalline - FUNCMATER [funcmater.com]

- 2. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. Ferric nitrate nonahydrate | 7782-61-8 [chemicalbook.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Molecular weight of Fe(NO3)3.9H2O [convertunits.com]

- 6. webqc.org [webqc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 9. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Iron Nitrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of iron(II) nitrate (B79036) and iron(III) nitrate in aqueous and organic media. Understanding the solubility of these compounds is critical for a range of applications, including catalyst preparation, materials synthesis, and pharmaceutical formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of iron nitrates is significantly influenced by the oxidation state of the iron, the temperature, and the nature of the solvent. The following tables summarize the available quantitative data for the solubility of iron(II) and iron(III) nitrates.

Iron(III) Nitrate

Iron(III) nitrate is commonly available as the nonahydrate, Fe(NO₃)₃·9H₂O. It is a pale violet, hygroscopic crystalline solid.[1]

Table 1: Solubility of Iron(III) Nitrate Nonahydrate in Water [2]

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 0 | 67 |

| 20 | 82.5 |

| 25 | 87 |

| 40 | 105 |

Table 2: Solubility of Iron(III) Nitrate in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[2][3][4] |

| Acetone | Soluble[2][3][4] |

| Diethyl Ether | Very Soluble[2] |

Iron(II) Nitrate

Iron(II) nitrate, typically found as the hexahydrate (Fe(NO₃)₂·6H₂O), is a green crystalline solid.[5][6] It is notably less stable in air compared to its iron(III) counterpart.[5]

Table 3: Solubility of Iron(II) Nitrate Hexahydrate in Water [6]

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 20 | 82.52 |

Note: Extensive temperature-dependent solubility data for iron(II) nitrate in water is scarce, likely due to its instability. Similarly, quantitative solubility data in organic solvents is not well-documented.

Experimental Protocols

Accurate determination of solubility is paramount for scientific research and development. Below are detailed methodologies for determining the solubility of iron nitrates in both aqueous and organic solvents.

Isothermal Saturation Method for Aqueous Solubility

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Workflow for Isothermal Saturation Method

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound salt to a known mass of deionized water in a sealable container (e.g., a jacketed glass vessel).

-

Place the container in a constant temperature water bath, ensuring the temperature is controlled to ±0.1°C.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (to prevent aspiration of solid particles).

-

Weigh the filled syringe to determine the mass of the collected solution.

-

Transfer the solution to a pre-weighed container and evaporate the solvent in an oven at a temperature below the decomposition temperature of the salt.

-

Once the solvent is fully evaporated, weigh the container with the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the container with residue minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the collected solution minus the mass of the dissolved solute.

-

Solubility is then calculated as: (mass of solute / mass of solvent) x 100

-

Gravimetric Method for Organic Solvent Solubility

This method is suitable for determining the solubility of hydrated salts in organic solvents where the hydrate (B1144303) water can influence solubility.

Workflow for Gravimetric Method (Organic Solvents)

Caption: Workflow for determining organic solvent solubility.

Methodology:

-

Sample Preparation:

-

In a series of vials, add an excess of finely ground this compound hydrate to a known mass of the organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a stirring plate within a temperature-controlled environment and agitate for at least 24 hours to reach equilibrium.

-

-

Phase Separation and Sample Extraction:

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

-

Carefully extract a known mass of the clear supernatant.

-

-

Concentration Determination:

-

The concentration of iron in the supernatant can be determined using analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Prepare a series of calibration standards of known this compound concentrations in the same organic solvent.

-

Analyze the supernatant sample and determine the concentration of iron based on the calibration curve.

-

-

Solubility Calculation:

-

From the concentration of iron, calculate the corresponding mass of this compound in the analyzed sample.

-

The mass of the solvent in the sample is the total mass of the supernatant minus the calculated mass of this compound.

-

Express the solubility in grams of this compound per 100 grams of solvent.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of iron nitrates:

-

Temperature: For most salts, including iron nitrates in water, solubility increases with temperature.[7]

-

pH: The pH of the aqueous solution can affect the speciation of iron ions. At higher pH values, iron hydroxides can precipitate, reducing the concentration of dissolved iron ions.

-

Presence of Other Ions: The common ion effect can reduce the solubility of a salt if a solution already contains one of the ions from the salt. Conversely, the formation of complex ions can increase solubility.

-

Solvent Polarity: Iron nitrates, being ionic compounds, are generally more soluble in polar solvents like water and short-chain alcohols. Their solubility is typically lower in nonpolar organic solvents.

This guide provides a foundational understanding of the solubility of iron(II) and iron(III) nitrates. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.

References

- 1. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. iron(III) nitrate nonahydrate [chemister.ru]

- 3. Iron(III) nitrate nonahydrate, 98+% (metals basis) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. Iron(III) nitrate nonahydrate [ghtech.com]

- 5. Iron(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. Iron(II) nitrate. CAS#: 14013-86-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Iron (III) Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron (III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), a compound of significant interest in various scientific fields, including materials science and catalysis. This document details the decomposition pathway, intermediate products, and final residues, supported by quantitative data and detailed experimental protocols.

Introduction

Iron (III) nitrate nonahydrate is a crystalline solid that undergoes a multi-step decomposition process upon heating. Understanding this process is crucial for its application as a precursor in the synthesis of iron-based nanomaterials, catalysts, and in various pharmaceutical contexts. The thermal decomposition involves dehydration, hydrolysis, and the eventual formation of iron oxide.

Data Presentation: Thermal Decomposition Stages

The thermal decomposition of iron (III) nitrate nonahydrate proceeds through several distinct stages, which can be characterized by specific temperature ranges and corresponding mass losses. The following table summarizes the quantitative data gathered from thermogravimetric analysis (TGA).

| Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Decomposing Species and Gaseous Products |

| 1 | 30 - 125 | ~13.4% | 13.37% | Fe(NO₃)₃·9H₂O → Fe(NO₃)₃·6H₂O + 3H₂O |

| 2 | 125 - 160 | ~26.8% | 26.75% | Fe(NO₃)₃·6H₂O → Fe(OH)(NO₃)₂ + HNO₃ + 2H₂O |

| 3 | 160 - 200 | ~15.7% | 15.59% | 2Fe(OH)(NO₃)₂ → 2FeO(NO₃) + 2HNO₃ + H₂O |

| 4 | 200 - 260 | ~19.8% | 19.80% | 2FeO(NO₃) → Fe₂O₃ + N₂O₅ |

| Total | ~75.7% | 75.51% |

Note: The experimental mass loss percentages and temperature ranges are approximate and can vary depending on experimental conditions such as heating rate and atmospheric conditions.

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer, such as a Hitachi HT-Seiko Instrument Exter 6300 TG or equivalent.

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small amount of the iron (III) nitrate nonahydrate sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan onto the TGA balance.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature of approximately 800 °C.

-

A linear heating rate of 10 °C/min is commonly used.

-

The analysis is typically conducted under a controlled atmosphere, such as a continuous flow of dry air or nitrogen, at a flow rate of 50-100 mL/min.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Decomposition Pathway and Experimental Workflow

Thermal Decomposition Pathway

The thermal decomposition of iron (III) nitrate nonahydrate is a complex process involving dehydration, hydrolysis, and the formation of various intermediates. The process begins with the loss of water molecules, followed by the decomposition of the nitrate groups and the formation of iron oxyhydroxide intermediates, ultimately yielding iron (III) oxide.[1][2]

Caption: Stepwise thermal decomposition pathway of iron (III) nitrate nonahydrate.

Experimental Workflow for Thermal Analysis

The logical workflow for the thermal analysis of iron (III) nitrate nonahydrate using TGA is a systematic process from sample preparation to data interpretation.

Caption: Logical workflow for the thermogravimetric analysis of a sample.

Conclusion

The thermal decomposition of iron (III) nitrate nonahydrate is a well-defined, multi-step process that can be effectively characterized by thermal analysis techniques. This guide provides the essential data and methodologies for researchers and professionals working with this compound. The quantitative data and visual pathways presented herein offer a clear and concise understanding of the decomposition behavior, facilitating its controlled use in various applications.

References

Hazards and safety precautions for ferric nitrate

An In-depth Technical Guide to the Hazards and Safety Precautions for Ferric Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with ferric nitrate and the necessary safety precautions for its handling and use in a laboratory setting. The information is intended for professionals in research, science, and drug development who may work with this chemical.

Hazard Identification and Classification

Ferric nitrate, also known as iron (III) nitrate, is a strong oxidizing agent that presents several hazards. It is crucial to understand these risks to ensure safe handling.

1.1 Physical and Chemical Hazards

Ferric nitrate is a violet crystalline solid that is noncombustible but can accelerate the burning of combustible materials.[1] If large quantities are involved in a fire, or if the combustible material is finely divided, an explosion may result.[1] Prolonged exposure to heat or fire may also lead to an explosion.[1] When involved in a fire, it produces toxic oxides of nitrogen.[1]

1.2 Health Hazards

Ferric nitrate is a skin, eye, and respiratory tract irritant.[1][2] Inhalation, ingestion, or contact with the skin and eyes may cause severe injury, burns, or even death.[1]

-

Acute Effects:

-

Inhalation: Can irritate the nose and throat, causing coughing and wheezing.[3] High levels of exposure may reduce the blood's ability to transport oxygen, leading to methemoglobinemia, which is characterized by headache, fatigue, dizziness, and a blue coloration of the skin and lips.[3] Very high levels of exposure can cause breathing difficulties, collapse, and death.[3]

-

Skin Contact: Can cause skin irritation.[2]

-

Eye Contact: Can cause eye irritation.[2]

-

Ingestion: Moderately toxic by ingestion.[2]

-

-

Chronic Effects:

Quantitative Toxicological and Exposure Data

The following tables summarize the key quantitative data regarding the toxicity and permissible exposure limits for ferric nitrate.

Table 1: Acute Toxicity Data

| Parameter | Value | Species | Reference |

| Oral LD50 | 3250 mg/kg | Rat | [4][5][6] |

Table 2: Permissible Exposure Limits for Soluble Iron Salts (as Iron)

| Organization | Limit | Duration | Reference |

| OSHA (PEL) | 1 mg/m³ | 8-hour TWA | [7] |

| NIOSH (REL) | 1 mg/m³ | 10-hour TWA | [7] |

| ACGIH (TLV) | 1 mg/m³ | 8-hour TWA | [7] |

Experimental Protocols for Toxicological Studies

The following are detailed methodologies for key toxicological experiments relevant to assessing the hazards of ferric nitrate, based on internationally recognized guidelines.

3.1 Acute Oral Toxicity Study (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a fixed dose is administered to a small number of animals. The outcome of this initial step determines the next dose level.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles.

-

Fasting: Animals are fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Clinical Observations: Detailed observations of the animals' appearance and behavior are recorded.

-

Body Weight: Body weights are recorded at the start and end of the study.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

3.2 Acute Dermal Irritation/Corrosion Study (OECD 404)

This study evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

-

Application: A small amount of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

3.3 Acute Eye Irritation/Corrosion Study (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the eye of an animal, and the resulting ocular reactions are observed and scored.

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are generally used.

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

-

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with ferric nitrate.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash and dust-proof safety goggles are essential.[2]

-

Skin Protection: Chemically protective gloves and a lab coat or other protective clothing should be worn.[2]

-

Respiratory Protection: In case of insufficient ventilation or when generating dust, a NIOSH-approved respirator should be used.[2]

4.2 Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably in a fume hood, to maintain exposure below permissible limits.[2]

4.3 Safe Handling and Storage

-

Handling:

-

Storage:

4.4 Incompatible Materials

Ferric nitrate is a strong oxidizer and is incompatible with:

-

Combustible materials (e.g., wood, paper, oil)[2]

-

Organic compounds[3]

-

Reducing agents[3]

-

Alkyl esters[3]

Emergency Procedures

5.1 First Aid Measures

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

5.2 Fire-Fighting Measures

-

Extinguishing Media: Use water spray to extinguish fires involving ferric nitrate.[4] Do not use dry chemical or CO2 extinguishers.[3]

-

Special Hazards: As an oxidizer, it will increase the intensity of a fire.[1] Fires involving ferric nitrate will produce toxic oxides of nitrogen and nitric acid vapor.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[5]

-

Containment and Cleanup:

-

Ventilate the area of the spill.

-

Remove all sources of ignition.

-

Keep combustibles away from the spilled material.[2]

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.

-

For liquid spills, absorb the product with an inert absorbent material and place it in a suitable container for disposal.[4]

-

Visualizations

6.1 Emergency Response Workflow for Ferric Nitrate Spill

References

An In-depth Technical Guide to the Hygroscopic Nature of Ferric Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of ferric nitrate (B79036), a crucial consideration for its handling, storage, and application, particularly within the pharmaceutical sciences. Ferric nitrate, an inorganic compound with the formula Fe(NO₃)₃, is known for its propensity to absorb moisture from the atmosphere. This document details its physical and chemical properties, experimental protocols for characterizing its hygroscopicity, and best practices for its management in a laboratory setting.

Introduction to the Hygroscopic Nature of Ferric Nitrate

Ferric nitrate, particularly in its common nonahydrate form (Fe(NO₃)₃·9H₂O), is classified as a hygroscopic and deliquescent substance.[1] This means it readily attracts and holds water molecules from the surrounding environment and can absorb enough moisture to dissolve into a liquid solution.[2][1] This property is of significant importance in drug development, as moisture uptake can impact the chemical and physical stability of active pharmaceutical ingredients (APIs) and excipients, potentially affecting the efficacy and shelf-life of the final drug product.[3][4][5][6] The anhydrous form of ferric nitrate also exhibits a hygroscopic nature.

The interaction with atmospheric water can lead to changes in crystal structure, particle size, and flow properties, which are critical parameters in the manufacturing of solid dosage forms.[3] Therefore, a thorough understanding and quantification of the hygroscopic behavior of ferric nitrate are essential for formulation development, process optimization, and establishing appropriate storage and handling conditions.[6]

Physicochemical Properties of Ferric Nitrate

A summary of the key physicochemical properties of ferric nitrate is presented in Table 1. The nonahydrate is a pale violet crystalline solid that is highly soluble in water, alcohol, and acetone.[1][7] Its deliquescent nature necessitates storage in tightly sealed containers in a cool, dry place.[8]

Table 1: Physicochemical Properties of Ferric Nitrate

| Property | Value | References |

| Chemical Formula | Fe(NO₃)₃ (anhydrous), Fe(NO₃)₃·9H₂O (nonahydrate) | [7] |

| Molar Mass | 241.86 g/mol (anhydrous), 403.999 g/mol (nonahydrate) | [7] |

| Appearance | Pale violet, hygroscopic crystals | |

| Melting Point | 47.2 °C (nonahydrate) | |

| Boiling Point | 125 °C (decomposes, nonahydrate) | [7] |

| Solubility | Soluble in water, alcohol, and acetone | [7] |

| Hygroscopic Nature | Deliquescent | [2][1] |

Experimental Protocols for Hygroscopicity Assessment

The hygroscopicity of a substance can be characterized through various experimental techniques. The following sections detail the methodologies for three widely accepted methods: Gravimetric Sorption Analysis (as per European Pharmacopoeia), Dynamic Vapor Sorption (DVS), and Karl Fischer Titration.

This method classifies the degree of hygroscopicity based on the percentage increase in mass of a sample after being stored at a specific temperature and relative humidity for a defined period.[9][10]

Protocol:

-

Sample Preparation: Use a sample that complies with the substance's monograph for loss on drying or water content.

-

Apparatus: A glass weighing vessel (50 mm in external diameter and 15 mm high) and a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80% ± 2% at 25°C ± 1°C.[9]

-

Procedure: a. Weigh the clean and dry weighing vessel with its stopper (m₁). b. Place approximately 1 g of the sample into the weighing vessel and weigh it with the stopper (m₂). c. Place the unstoppered weighing vessel in the desiccator. The stopper is also placed in the desiccator. d. Store the desiccator at 25°C ± 1°C for 24 hours.[9] e. After 24 hours, close the weighing vessel with its stopper and re-weigh it (m₃).

-

Calculation: Calculate the percentage increase in mass using the following formula:

-

Classification: The substance is classified based on the percentage mass increase as shown in Table 2.

Table 2: Classification of Hygroscopicity (European Pharmacopoeia)

| Classification | Mass Increase (%) |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

DVS is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample. It provides detailed information on sorption and desorption kinetics and helps in constructing moisture sorption isotherms.[11][12][13][14][15]

Protocol:

-

Instrumentation: Utilize a DVS instrument equipped with a microbalance, a temperature-controlled sample chamber, and a humidity generator.

-

Sample Preparation: Place a small amount of the sample (typically 5-15 mg) onto the sample pan of the DVS instrument.[3]

-

Experimental Setup: a. Equilibration: Equilibrate the sample at a defined relative humidity (e.g., 40% RH) and temperature (e.g., 25°C) until a stable mass is achieved. b. Drying: Decrease the humidity to 0% RH and maintain until the sample mass is constant to establish a dry reference weight. c. Sorption Cycle: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the mass is continuously monitored until equilibrium is reached ( dm/dt ≤ 0.002%/min).[3] d. Desorption Cycle: Subsequently, decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: a. Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. b. The isotherm provides information on the hygroscopic behavior, deliquescence point (indicated by a sharp increase in mass), and any hysteresis between the sorption and desorption curves.[13]

This method is a highly specific and accurate technique for determining the water content in a substance. It is based on a chemical reaction between water and a specific reagent.[16][17][18][19][20][21]

Protocol (Volumetric Titration):

-

Reagent and Apparatus: Use a Karl Fischer titrator with a sealed titration vessel, a burette for the Karl Fischer reagent, and a platinum electrode for endpoint detection. The reagent contains iodine, sulfur dioxide, a base (e.g., imidazole), and a solvent (e.g., methanol).[17]

-

Standardization: Standardize the Karl Fischer reagent by titrating a known amount of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), expressed as mg of water per mL of reagent.[16]

-

Sample Preparation: a. For soluble samples, accurately weigh a suitable amount of the ferric nitrate sample and add it directly to the pre-tared titration vessel containing a solvent. b. For insoluble samples, an external extraction or a Karl Fischer oven may be used to transfer the water from the sample to the titration cell.

-

Titration: a. Titrate the sample with the Karl Fischer reagent. The iodine in the reagent reacts with the water in the sample. b. The endpoint is reached when all the water is consumed, and an excess of iodine is detected by the platinum electrode, resulting in a stable potential change.[17]

-

Calculation: Calculate the percentage of water in the sample using the following formula:

Visualization of Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the hygroscopic nature of materials.

Implications for Drug Development and Formulation

The hygroscopic nature of ferric nitrate has several implications for its use in pharmaceutical applications:

-

Stability: Moisture uptake can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[4]

-

Manufacturing: Changes in the physical state of the powder due to moisture absorption can lead to issues such as poor flowability, caking, and difficulties in blending and compression during tablet manufacturing.[3]

-

Dosage Form Performance: The dissolution rate and bioavailability of a drug can be altered by changes in its solid-state form induced by hydration.[4]

-

Packaging and Storage: Special packaging, such as blister packs with high moisture barriers or the inclusion of desiccants, may be required to protect the drug product from atmospheric moisture.[3] Storage conditions must be carefully controlled to maintain a low relative humidity.[8][22][23][24]

Ferric nitrate is used as a catalyst in various chemical reactions, including in the synthesis of pharmaceutical intermediates.[1][25] Its hygroscopic nature must be managed to ensure reaction efficiency and reproducibility.

Conclusion

The hygroscopic and deliquescent properties of ferric nitrate are critical parameters that demand careful consideration by researchers, scientists, and drug development professionals. A comprehensive understanding of its behavior in the presence of moisture is essential for ensuring the quality, stability, and efficacy of pharmaceutical products. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its hygroscopic nature, enabling the development of robust formulations and manufacturing processes, as well as the establishment of appropriate storage and handling procedures to mitigate the risks associated with moisture absorption.

References

- 1. Applications of iron nitrate nonahydrate_Chemicalbook [chemicalbook.com]

- 2. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. jocpr.com [jocpr.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. scribd.com [scribd.com]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. aqualab.com [aqualab.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]

- 15. skpharmteco.com [skpharmteco.com]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. byjus.com [byjus.com]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 19. studylib.net [studylib.net]

- 20. metrohm.com [metrohm.com]

- 21. mt.com [mt.com]

- 22. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 23. somatco.com [somatco.com]

- 24. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 25. bluegrasschemical.com [bluegrasschemical.com]

Preparation of Iron(III) Nitrate from Iron Filings and Nitric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iron(III) nitrate (B79036) from the reaction of iron filings with nitric acid. This document details the underlying chemistry, experimental procedures, purification techniques, and characterization of the final product, tailored for a scientific audience.

Introduction

Iron(III) nitrate, particularly in its nonahydrate form (Fe(NO₃)₃·9H₂O), is a versatile reagent with applications in various chemical syntheses and as a precursor for iron-based catalysts and materials. Its preparation from readily available starting materials like iron filings and nitric acid is a common laboratory procedure. This guide outlines a reliable method for this synthesis, emphasizing safety, yield, and purity.

Reaction Chemistry and Mechanism

The reaction between iron and nitric acid is an oxidation-reduction process where iron is oxidized to the +3 state, and nitric acid is reduced. The concentration of nitric acid plays a critical role in the reaction's outcome.

With Dilute Nitric Acid:

The primary reaction using dilute nitric acid proceeds as follows:

Fe(s) + 4HNO₃(aq) → Fe(NO₃)₃(aq) + NO(g) + 2H₂O(l)[1][2]

In this reaction, nitric oxide (NO) gas is evolved.

Effect of Concentrated Nitric Acid:

Using concentrated nitric acid can lead to the passivation of the iron surface.[1][3] A thin, non-reactive layer of iron oxide forms on the metal, preventing further reaction with the acid. Therefore, the use of dilute or moderately concentrated nitric acid is crucial for the successful synthesis of iron(III) nitrate. The reaction with concentrated nitric acid can also produce nitrogen dioxide (NO₂) gas.

Reaction Mechanism:

The reaction is understood to proceed through the following steps:

-

Oxidation of Iron: Iron metal is oxidized to iron(III) ions (Fe³⁺).

-

Reduction of Nitric Acid: The nitrate ion (NO₃⁻) is reduced, typically to nitric oxide (NO) in dilute solutions.

The overall process is a complex interplay of redox reactions, and the exact distribution of nitrogen oxide byproducts can vary with reaction conditions.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of iron(III) nitrate nonahydrate.

Materials:

-

Iron filings

-

Concentrated nitric acid (specific gravity ~1.42)

-

Distilled or deionized water

Equipment:

-

Beaker or flask

-

Heating mantle or hot plate

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

-

Vacuum desiccator

Procedure:

-

Preparation of Nitric Acid Solution: In a well-ventilated fume hood, prepare a diluted nitric acid solution by adding 100 mL of concentrated nitric acid to 30 mL of water in a beaker.[4]

-

Reaction with Iron Filings: Slowly add 50 g of iron filings to the nitric acid solution in small portions to control the reaction rate.[4]

-

Heating and Dissolution: Gently heat the mixture, ensuring the temperature does not exceed 70°C.[4] Continue heating and stirring until the iron has completely dissolved. The solution will likely be dark in color due to the presence of colloidal basic nitrates.[4]

-

Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted iron or solid impurities.

-

Crystallization: Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Pale violet crystals of iron(III) nitrate nonahydrate should form. If crystallization does not occur, it can be induced by adding a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.[4]

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold, concentrated nitric acid. Dry the crystals in a vacuum desiccator to remove any residual solvent.[4]

Data Presentation

Table 1: Physical and Chemical Properties of Iron(III) Nitrate Nonahydrate

| Property | Value |

| Chemical Formula | Fe(NO₃)₃·9H₂O |

| Molecular Weight | 404.00 g/mol [5][6] |

| Appearance | Pale violet to off-white moist crystals[5][6] |

| Melting Point | ~47 °C[5] |

| Boiling Point | 125 °C (decomposes)[7] |

| Density | 1.68 g/cm³[7] |

| Solubility in Water | 82.5 g/100 mL at 20°C[8] |

| Solubility in other solvents | Soluble in ethanol (B145695) and acetone[6][9] |

Table 2: Reactant Quantities and Theoretical Yield

| Reactant | Molar Mass ( g/mol ) | Quantity Used | Moles |

| Iron (Fe) | 55.845 | 50 g | 0.895 |

| Nitric Acid (HNO₃) | 63.01 | ~100 mL (conc.) | (excess) |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Moles |

| Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) | 404.00 | 361.6 g | 0.895 |

Note: The theoretical yield is calculated based on the stoichiometry of the reaction with iron as the limiting reagent.

Visualization of Processes

Reaction Pathway:

Caption: A diagram illustrating the key steps in the synthesis of iron(III) nitrate.

Experimental Workflow:

Caption: A flowchart outlining the sequential steps of the experimental procedure.

Characterization of Iron(III) Nitrate Nonahydrate

The identity and purity of the synthesized iron(III) nitrate nonahydrate can be confirmed through various analytical techniques.

-

Appearance: The product should consist of pale violet or off-white, moist crystals.[5][6]

-

Melting Point: The melting point should be approximately 47°C.[5]

-

FTIR Spectroscopy: The presence of nitrate ions can be confirmed by characteristic strong absorption bands around 1386-1350 cm⁻¹.[10] The presence of water of hydration will be indicated by a broad absorption in the region of 3200-3500 cm⁻¹.

-

UV-Vis Spectroscopy: In aqueous solution, the [Fe(H₂O)₆]³⁺ ion exhibits a characteristic absorbance. A solution of ferric nitrate shows intense absorbance at approximately 430 nm.[11]

Safety and Handling

-

Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reaction Hazards: The reaction between iron and nitric acid is exothermic and produces toxic nitric oxide gas. The reaction should be carried out in a fume hood, and the addition of iron filings should be done slowly to control the reaction rate and prevent excessive foaming and splashing.

-

Iron(III) Nitrate: Iron(III) nitrate is an oxidizing agent and can irritate the skin and eyes. Standard laboratory safety practices should be followed when handling the product.

Conclusion